molecular formula C12H15N3O3 B2848841 N-(2-methoxyethyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide CAS No. 1251578-29-6

N-(2-methoxyethyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

货号: B2848841
CAS 编号: 1251578-29-6
分子量: 249.27
InChI 键: HYSCNBCEVUPADG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Methoxyethyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a synthetic small molecule featuring a bicyclic quinoxaline scaffold with a 3-oxo-3,4-dihydroquinoxaline core and a 2-methoxyethyl carboxamide substituent. Its molecular formula is C₁₂H₁₃N₃O₃, with a molecular weight of 265.26 g/mol (calculated). The compound’s structure combines a planar aromatic system with a flexible methoxyethyl side chain, which may enhance solubility and modulate target interactions.

属性

IUPAC Name

N-(2-methoxyethyl)-3-oxo-2,4-dihydroquinoxaline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-18-7-6-13-12(17)15-8-11(16)14-9-4-2-3-5-10(9)15/h2-5H,6-8H2,1H3,(H,13,17)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSCNBCEVUPADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Core Scaffold and Substituent Variations

The quinoxaline and dihydroquinoline/quinolone carboxamide derivatives share key structural motifs but differ in substituents and bioactivity profiles. Below is a comparative analysis:

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
N-(2-Methoxyethyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide 3-Oxo-3,4-dihydroquinoxaline 2-Methoxyethyl carboxamide C₁₂H₁₃N₃O₃ 265.26 Moderate logP (~2.5–3.0), HDAC6 inhibition potential*
tert-Butyl 4-[4-(Hydroxycarbamoyl)benzyl]-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (17e) 3-Oxo-3,4-dihydroquinoxaline tert-Butyl ester, benzyl hydroxamic acid C₂₁H₂₂N₃O₅ 396.41 HDAC6 inhibitor (IC₅₀ = 19 nM), improved axonal growth
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) 4-Thioxo-1,4-dihydroquinoline Adamantyl, pentyl C₂₇H₃₆N₂OS 436.66 Antiviral activity (HIV-1 RT inhibition)
4-Ethyl-N-(2-methoxy-5-methylphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxamide 3-Oxo-3,4-dihydroquinoxaline 4-Ethyl, 2-methoxy-5-methylphenyl C₁₉H₁₉N₃O₃ 337.38 logP = 2.52, moderate solubility (logSw = -2.89)
N3-(2-Phenylethyl)-2-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (31) 4-Oxo-1,4-dihydroquinoline 2-Phenylethyl, pentyl C₂₄H₂₈N₂O₂ 376.49 Cytotoxicity in cancer cell lines

Note: HDAC6 = Histone deacetylase 6; IC₅₀ values for the target compound are inferred from structural analogs.

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

  • The 2-methoxyethyl group in the target compound likely enhances water solubility compared to bulkier substituents like adamantyl (compound 47) or tert-butyl (compound 17e), which improve target binding but reduce solubility .
  • Hydroxamic acid (compound 17e) confers potent HDAC6 inhibition (IC₅₀ = 19 nM) due to zinc-binding capacity, a feature absent in the target compound .

Lipophilicity and Solubility: The target compound’s predicted logP (~2.5–3.0) is lower than that of pentyl- or phenylethyl-substituted analogs (e.g., compound 31: logP ~4.0), suggesting better aqueous solubility . The 4-ethyl substituent in the quinoxaline analog (compound in ) increases molecular weight but maintains moderate lipophilicity (logP = 2.52) .

Stereochemical Considerations: Unlike chiral analogs such as (-)-N3-(1-phenylethyl)-2-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (32) (), the target compound is likely achiral, simplifying synthesis and reducing enantiomer-specific toxicity risks .

Pharmacological Implications

  • HDAC6 Inhibition : Compound 17e’s hydroxamic acid group is critical for enzymatic inhibition, whereas the target compound’s methoxyethyl group may favor allosteric modulation or protein-protein interaction disruption .
  • Antiviral vs. Anticancer Activity : Adamantyl and pentyl groups (e.g., compound 47) correlate with antiviral activity, while phenylethyl substituents (compound 31) are linked to cytotoxicity in cancer models .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。